Ethyl 3-bromo-1,2-oxazole-4-carboxylate chemical structure and properties
Ethyl 3-bromo-1,2-oxazole-4-carboxylate chemical structure and properties
An In-Depth Technical Guide to Ethyl 3-bromo-1,2-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
Ethyl 3-bromo-1,2-oxazole-4-carboxylate, also known as Ethyl 3-bromoisoxazole-4-carboxylate, is a halogenated heterocyclic compound that serves as a highly functionalized and versatile building block in modern organic synthesis. The isoxazole core is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and pharmaceuticals.[1] The strategic placement of a bromine atom and an ethyl ester group on the 1,2-oxazole ring provides two distinct and reactive handles for molecular elaboration. This dual functionality allows for the sequential or orthogonal introduction of diverse substituents, making it an invaluable intermediate for constructing complex molecular architectures and for the exploration of new chemical space in drug discovery programs.[1] This guide provides a detailed overview of its chemical structure, properties, a validated synthetic approach, reactivity, and applications, with a focus on its practical utility for research and development.
PART 1: Chemical Structure and Physicochemical Properties
The unique arrangement of the bromo and carboxylate substituents on the isoxazole ring dictates the chemical behavior and synthetic potential of the molecule. The electron-withdrawing nature of the ester group and the electronegativity of the ring heteroatoms influence the reactivity of the C-Br bond, making it amenable to various cross-coupling reactions.
Structural and Physical Data Summary
The key physicochemical properties of Ethyl 3-bromo-1,2-oxazole-4-carboxylate are summarized below for quick reference. Spectroscopic data such as NMR, HPLC, and LC-MS are typically available from commercial suppliers.[2]
| Property | Value |
| CAS Number | 111303-36-7[2] |
| Molecular Formula | C₆H₆BrNO₃ |
| Molecular Weight | 220.02 g/mol [3] |
| IUPAC Name | ethyl 3-bromo-1,2-oxazole-4-carboxylate |
| Synonyms | Ethyl 3-bromoisoxazole-4-carboxylate |
| Appearance | Typically a solid (inferred from similar compounds)[4] |
| InChI Key | (Inferred from structure) |
| SMILES | CCOC(=O)c1cnoc1Br |
PART 2: Synthesis and Mechanistic Insights
While numerous methods exist for the synthesis of isoxazoles, a common and reliable strategy involves the cycloaddition of a nitrile oxide with an alkyne or the condensation of a hydroxylamine with a 1,3-dicarbonyl compound. For Ethyl 3-bromo-1,2-oxazole-4-carboxylate, a logical and field-proven approach begins with a readily available β-ketoester, such as ethyl 2-chloro-3-oxobutanoate.
Proposed Synthetic Protocol
This protocol outlines a robust two-step process to generate the title compound, starting from commercially available precursors.
Step 1: Isoxazole Ring Formation via Condensation
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol.
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Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the flask. The sodium acetate acts as a base to liberate free hydroxylamine in situ.
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Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves the initial formation of an oxime, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the ester carbonyl, and subsequent dehydration to form the isoxazole ring.
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Workup and Isolation: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 3-methyl-1,2-oxazole-4-carboxylate intermediate.
Step 2: Regioselective Bromination
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Reagent Preparation: Dissolve the crude intermediate from Step 1 in a suitable solvent such as acetic acid or a chlorinated solvent.
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Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. The use of NBS allows for a more controlled bromination compared to elemental bromine.
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Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC). The reaction proceeds via an electrophilic substitution mechanism on the isoxazole ring.
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Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, Ethyl 3-bromo-1,2-oxazole-4-carboxylate, can be purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
PART 3: Chemical Reactivity and Applications in Drug Development
The synthetic utility of Ethyl 3-bromo-1,2-oxazole-4-carboxylate stems from the presence of two key functional groups: the C3-bromo substituent and the C4-ethyl ester. These sites allow for diverse and selective chemical transformations.
Reactivity at the C3-Bromo Position
The bromine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of carbon and heteroatom substituents at the C3 position, a common strategy for building molecular complexity and performing structure-activity relationship (SAR) studies.
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Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the synthesis of 3-aryl- or 3-heteroarylisoxazoles.
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Heck Coupling: Palladium-catalyzed coupling with alkenes introduces vinyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, yields 3-alkynylisoxazoles.
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines.
Reactivity at the C4-Ethyl Ester Position
The ethyl ester is a versatile functional group that can be readily converted into other functionalities.
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Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding carboxylic acid, which can then be used in amide bond couplings.
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Amidation: Direct reaction with amines, sometimes requiring activation or heating, can form amides.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (hydroxymethyl group).
Application as a Synthetic Intermediate
The ability to selectively functionalize two different positions makes this compound a powerful intermediate. For example, a Suzuki coupling can be performed at the C3-bromo position, followed by hydrolysis of the C4-ester and subsequent amide coupling to generate highly substituted isoxazole derivatives, a common core in kinase inhibitors and other therapeutic agents.[5]
Illustrative Reaction Pathway
Caption: Sequential functionalization workflow.
PART 4: Safety, Handling, and Storage
As a halogenated organic compound and a reactive chemical intermediate, proper handling of Ethyl 3-bromo-1,2-oxazole-4-carboxylate is essential. The following guidelines are based on safety data for structurally similar compounds.[3][6]
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Hazard Identification: This compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It should be handled with care.
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Precautionary Measures:
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Personal Protective Equipment (PPE):
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Storage:
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Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
Ethyl 3-bromo-1,2-oxazole-4-carboxylate is a strategically designed synthetic intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its dual reactive centers—the versatile C-Br bond ready for cross-coupling and the modifiable ester group—provide a robust platform for the efficient construction of diverse and complex molecular libraries. A clear understanding of its properties, synthesis, and reactivity empowers scientists to leverage this building block effectively in the design and development of novel chemical entities and potential therapeutic agents.
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